molecular formula C17H16N4O3S2 B2523851 Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1171014-85-9

Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2523851
CAS No.: 1171014-85-9
M. Wt: 388.46
InChI Key: VRHXSCMEHWKEJY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is an organic compound that contains a thiazole ring . Thiazoles are heterocyclic compounds that include imidazoles and oxazoles . They have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the 1-adamantylcarbonylamides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid with the 2-phenylthiazol-4-ethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as 1H-NMR, 13C-NMR, and IR . For example, the 1H-NMR of a similar compound showed signals at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .


Chemical Reactions Analysis

Thiazole derivatives have been synthesized using various chemical reactions . For example, many recent articles showed the use of palladium(II) acetate which catalyzes a really selective coupling of 4-substituted .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis of New Chemical Compounds

Researchers have developed numerous methodologies for synthesizing thiazole and pyrazolo[1,5-a]pyrimidine derivatives containing an antipyrine moiety. These compounds, including Ethyl 2-{2-[4-(2,3-dimethyl-5-oxo-1-phenyl-3-(pyrazolin-4-yl)]-2-cyano-1-(phenylamino)vinylthio}-acetate, have been synthesized for potential applications in medicinal chemistry due to their structural complexity and biological relevance (Abdelhamid & Afifi, 2010).

Antirheumatic Potential

A study on Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes demonstrated significant antioxidant, analgesic, and anti-rheumatic effects. This highlights the compound's potential in developing new treatments for rheumatic diseases (Sherif & Hosny, 2014).

Pharmacological Activities

Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates have been synthesized and evaluated for their anti-inflammatory, analgesic, and antioxidant activities. These compounds have shown promising results, comparable to standard drugs like indomethacin and aspirin, indicating their potential in drug development (Attimarad, Khedr, & Aldhubiab, 2017).

Molecular Docking Studies

A series of Ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and evaluated for α-glucosidase and β-glucosidase inhibition activities. These studies have shown high percentage inhibition towards the enzymes, with significant implications for designing inhibitors for diabetes management (Babar et al., 2017).

Antimicrobial Activities

New thiazole derivatives have been synthesized with observed antimicrobial activities against various bacterial and fungal strains. This underlines the potential of such compounds in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Antitumor Activity

Research on Ethyl 2-Substituted-aminothiazole-4-carboxylate analogs has revealed potential antitumor activity against various human tumor cell lines, showcasing the possibility of these compounds in cancer treatment strategies (El-Subbagh, Abadi, & Lehmann, 1999).

Future Directions

The future directions for this compound could involve further optimization to reduce their cytotoxicity and to develop a more drug-like profile . The presence of this particular group might also enhance the cellular accumulation into the protozoa, as it is reported in the case of bacteria .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-(2-(phenylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound also binds to specific receptors on cell membranes, altering their conformation and function. These interactions highlight its potential as a modulator of biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, the compound can alter the expression of genes involved in apoptosis, thereby impacting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation, affecting their catalytic activity. The compound also interacts with DNA, influencing gene expression by acting as a transcriptional regulator. These molecular interactions are crucial for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting altered behavior even after the compound is removed. This suggests potential long-term impacts on cellular physiology .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance certain cellular functions, while at higher doses, it may exhibit toxic effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in rodent models. These findings underscore the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation. The compound can also affect metabolic flux, altering the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes. The compound tends to accumulate in specific tissues, such as the liver and kidneys, which are involved in its metabolism and excretion .

Properties

IUPAC Name

ethyl 2-[2-[(2-anilino-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-2-24-14(22)8-12-9-25-17(19-12)21-15(23)13-10-26-16(20-13)18-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,18,20)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHXSCMEHWKEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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